REACTION_CXSMILES
|
C(O)CO.[CH:5]([CH:7]1[CH2:9][C:8]1([C:14]([O:16]C)=[O:15])[C:10]([O:12]C)=[O:11])=[CH2:6].C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.C1(C=CC(O)=CC=1)O>CO>[CH:5]([CH:7]1[CH2:9][C:8]1([C:14]([OH:16])=[O:15])[C:10]([OH:12])=[O:11])=[CH2:6] |f:2.3.4|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1C(C1)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
was then reduced to about 80° C.
|
Type
|
CUSTOM
|
Details
|
to remove final traces of volatile products
|
Type
|
ADDITION
|
Details
|
A portion of the product containing 5% benzoin isobutyl ether
|
Type
|
CUSTOM
|
Details
|
was spread on a glass plate and upon irradiation with an ultraviolet light source
|
Type
|
CUSTOM
|
Details
|
provided a transparent, tack-free, resilient polymer film
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1C(C1)(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |